molecular formula C12H6BrF3Zn B14885299 3-(3,4,5-Trifluorophenyl)phenylZinc bromide

3-(3,4,5-Trifluorophenyl)phenylZinc bromide

Cat. No.: B14885299
M. Wt: 352.5 g/mol
InChI Key: NHGXUUHKDIDZBI-UHFFFAOYSA-M
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Description

3-(3,4,5-Trifluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trifluorophenyl)phenylzinc bromide typically involves the reaction of 3,4,5-trifluorophenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:

3,4,5-Trifluorophenyl bromide+Zn3-(3,4,5-Trifluorophenyl)phenylzinc bromide\text{3,4,5-Trifluorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,4,5-Trifluorophenyl bromide+Zn→3-(3,4,5-Trifluorophenyl)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)phenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Negishi, and Kumada coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: It can replace halides or other leaving groups in aromatic compounds.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)phenylzinc bromide is used in various scientific research applications, including:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: It is used in the production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism by which 3-(3,4,5-trifluorophenyl)phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The molecular targets are typically electrophilic carbon atoms in organic molecules, and the pathways involved include oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 4-Fluorophenylzinc bromide
  • Benzylzinc bromide

Comparison

Compared to phenylzinc bromide, 3-(3,4,5-trifluorophenyl)phenylzinc bromide has enhanced reactivity due to the electron-withdrawing trifluoromethyl groups. This makes it more effective in certain cross-coupling reactions. Additionally, the trifluoromethyl groups can impart unique properties to the final products, such as increased lipophilicity and metabolic stability, which are valuable in pharmaceutical applications.

Properties

Molecular Formula

C12H6BrF3Zn

Molecular Weight

352.5 g/mol

IUPAC Name

bromozinc(1+);1,2,3-trifluoro-5-phenylbenzene

InChI

InChI=1S/C12H6F3.BrH.Zn/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h1-2,4-7H;1H;/q-1;;+2/p-1

InChI Key

NHGXUUHKDIDZBI-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)C2=CC(=C(C(=C2)F)F)F.[Zn+]Br

Origin of Product

United States

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